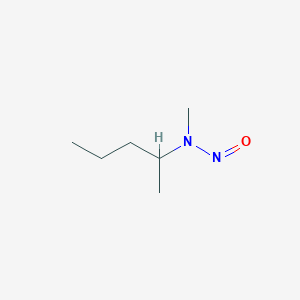![molecular formula C15H24S B14281313 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene CAS No. 123359-03-5](/img/structure/B14281313.png)
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2-ethylhexyl chain and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production: On an industrial scale, the reaction may be catalyzed by transition metals to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for π-π interactions, further contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Ethylhexyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenethiol: Lacks the 2-ethylhexyl chain.
1-[(2-Ethylhexyl)oxy]-4-methylbenzene: Contains an ether group instead of a sulfanyl group.
Uniqueness: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the 2-ethylhexyl chain and the sulfanyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Eigenschaften
CAS-Nummer |
123359-03-5 |
|---|---|
Molekularformel |
C15H24S |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-(2-ethylhexylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C15H24S/c1-4-6-7-14(5-2)12-16-15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
AQPPCPXRCKWORW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CSC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)


![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

